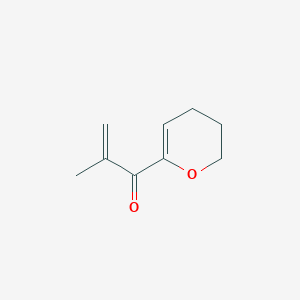
1,1'-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene) is an organic compound characterized by the presence of two 3,4-dimethoxybenzene groups connected via a prop-1-ene-1,3-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene) typically involves the reaction of 3,4-dimethoxybenzene with a suitable prop-1-ene-1,3-diyl precursor under controlled conditions. One common method involves the use of a Grignard reagent derived from 3,4-dimethoxybenzene, which is then reacted with a prop-1-ene-1,3-diyl halide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced derivatives with hydrogenated benzene rings.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1,1’-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,3-Propanediyl)bis(3,4-dimethoxybenzene): Similar structure but with a different linker.
1,1’-(1,3-Butadiene-1,4-diyl)bis(3,4-dimethoxybenzene): Contains a butadiene linker instead of a propene linker.
Uniqueness
1,1’-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene) is unique due to its specific prop-1-ene-1,3-diyl linker, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
916759-80-3 |
|---|---|
Formule moléculaire |
C19H22O4 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
4-[3-(3,4-dimethoxyphenyl)prop-1-enyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C19H22O4/c1-20-16-10-8-14(12-18(16)22-3)6-5-7-15-9-11-17(21-2)19(13-15)23-4/h5-6,8-13H,7H2,1-4H3 |
Clé InChI |
MOMMKFDTKODTQZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC=CC2=CC(=C(C=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]-](/img/structure/B12598891.png)
![4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B12598899.png)
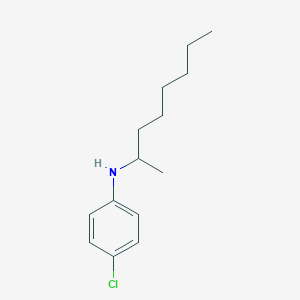
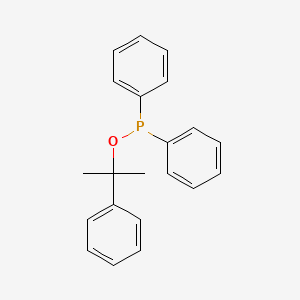
![3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12598929.png)
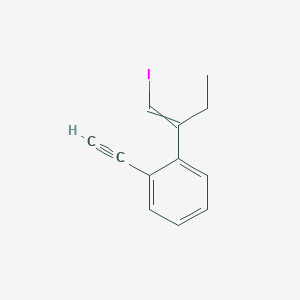
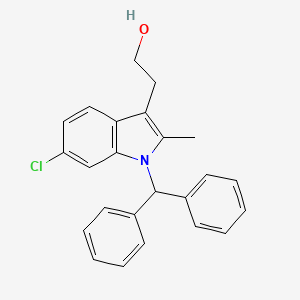
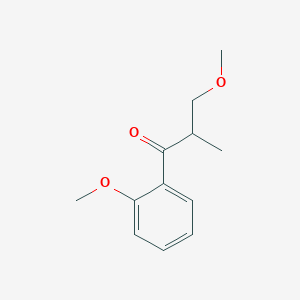
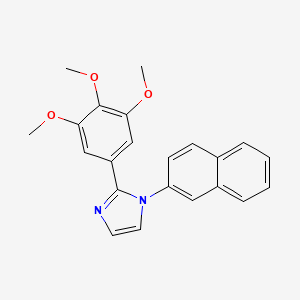
![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)
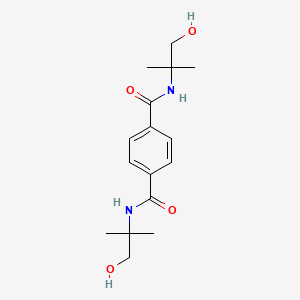

![Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-](/img/structure/B12598992.png)
